molecular formula C10H10N2OS B14067827 3-(Dimethylamino)benzoyl isothiocyanate CAS No. 100663-23-8

3-(Dimethylamino)benzoyl isothiocyanate

Cat. No.: B14067827
CAS No.: 100663-23-8
M. Wt: 206.27 g/mol
InChI Key: PIEOOCRNDQSIDB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)benzoyl isothiocyanate is a small molecule organic compound that serves as a versatile reagent and building block in chemical synthesis. As an isothiocyanate, it is highly electrophilic and reacts readily with nucleophiles such as amines to form thiourea derivatives . These thiourea-containing compounds are valuable intermediates for constructing more complex heterocyclic structures with potential biological activity . While the specific research applications of this dimethylamino-substituted analogue are not fully documented in the public literature, its structural features suggest it may be of interest in the development of new chemical entities for pharmaceutical and materials science research. The benzoyl isothiocyanate core is known to be a key intermediate in organic synthesis . This product is intended for use by qualified research professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100663-23-8

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-(dimethylamino)benzoyl isothiocyanate

InChI

InChI=1S/C10H10N2OS/c1-12(2)9-5-3-4-8(6-9)10(13)11-7-14/h3-6H,1-2H3

InChI Key

PIEOOCRNDQSIDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N=C=S

Origin of Product

United States

Reactivity and Mechanistic Aspects of 3 Dimethylamino Benzoyl Isothiocyanate Transformations

Electrophilic Centers and Resonance Structures

3-(Dimethylamino)benzoyl isothiocyanate is a bifunctional compound featuring two primary electrophilic centers: the carbonyl carbon of the benzoyl group and the central carbon atom of the isothiocyanate moiety (-N=C=S). arkat-usa.org The reactivity of these centers is significantly modulated by resonance effects within the molecule.

The strong electron-withdrawing nature of the acyl group enhances the electrophilicity of the isothiocyanate carbon, promoting nucleophilic attack at this site. arkat-usa.org Conversely, the dimethylamino group at the meta-position of the benzene (B151609) ring acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring.

The key resonance structures of the acyl isothiocyanate functionality illustrate the distribution of charge and the electrophilic nature of the carbon atoms. Delocalization of electrons can place a partial positive charge on both the carbonyl carbon and the isothiocyanate carbon, making them susceptible to attack by nucleophiles.

Structure A: The neutral molecule.

Structure B: Shows charge separation in the carbonyl group, highlighting the electrophilicity of the carbonyl carbon.

Structure C: Illustrates the charge separation in the isothiocyanate group, emphasizing the electrophilicity of the isothiocyanate carbon.

Structure D: A cumulative representation showing delocalization across the N=C=S system.

The interplay of these resonance contributors renders the isothiocyanate carbon the preferred site for the addition of soft nucleophiles, while harder nucleophiles might interact with the carbonyl carbon.

Nucleophilic Addition Reactions

The electron-deficient carbon atom of the isothiocyanate group is highly susceptible to attack by a wide range of nucleophiles. These addition reactions are fundamental to the synthetic utility of this compound, leading to the formation of diverse intermediates that can often be cyclized to form heterocyclic systems. arkat-usa.org

The reaction of acyl isothiocyanates with nitrogen nucleophiles is one of the most extensively studied and utilized transformations. arkat-usa.org Primary and secondary amines, as well as hydrazines, readily add to the isothiocyanate carbon to form stable thiourea (B124793) and thiosemicarbazide (B42300) derivatives, respectively. ijacskros.com

The general mechanism involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the final N-acylthiourea or N-acylthiosemicarbazide product. These reactions are typically high-yielding and proceed under mild conditions. acs.orgnih.gov

For instance, the reaction of a benzoyl isothiocyanate with an amine proceeds via the addition of the amine to the isothiocyanate, forming a thiourea derivative. analis.com.my Similarly, reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields the corresponding thiosemicarbazides. researchgate.net These initial adducts are valuable intermediates for synthesizing a variety of five- and six-membered heterocyclic compounds, such as triazoles, benzimidazoles, and thiazolidines. arkat-usa.orgacs.orgresearchgate.net

NucleophileProduct TypeReaction ConditionsReference
Primary/Secondary AminesN-(3-(Dimethylamino)benzoyl)thioureasAcetone (B3395972), dropwise addition acs.org
HydrazinesN-(3-(Dimethylamino)benzoyl)thiosemicarbazidesAcetonitrile or Acetone researchgate.net
2-AminoethanolN-Acyl-N'-(2-hydroxyethyl)thioureaNot specified arkat-usa.org
PhenylenediamineBis-thiourea derivativesDichloromethane, reflux analis.com.my

The addition of oxygen nucleophiles, such as alcohols and phenols, to acyl isothiocyanates is generally less facile than the addition of nitrogen nucleophiles due to the lower nucleophilicity of oxygen. These reactions often require specific conditions, such as the presence of a base, to proceed effectively. arkat-usa.org For example, the reaction of benzoyl isothiocyanates with aminophenols can result in chemoselective N-benzoylation. However, for the reaction to occur at the phenolic hydroxyl group, a base like pyridine (B92270) and heat are necessary. arkat-usa.org This suggests that under basic conditions, deprotonation of the phenol (B47542) enhances its nucleophilicity, allowing it to attack the isothiocyanate carbon to form a thiocarbamate intermediate. There is also evidence that alcohols and phenols can react with isothiocyanate intermediates in one-pot, three-component reactions involving an isocyanide and elemental sulfur, though this proceeds through an in-situ generated isothiocyanate. beilstein-journals.orgnih.gov

Sulfur nucleophiles, such as thiols, are effective reagents for addition reactions with isothiocyanates due to the high nucleophilicity of sulfur. nih.gov The reaction of a thiol with an isothiocyanate leads to the formation of a dithiocarbamate (B8719985) derivative. This reaction proceeds via the nucleophilic attack of the thiolate anion (or neutral thiol) on the central carbon of the isothiocyanate group. nih.govbeilstein-journals.org The resulting dithiocarbamate adduct can be a stable product or serve as an intermediate in more complex transformations. For example, a three-component reaction between an isocyanide, elemental sulfur, and a thiol can generate a dithiocarbamate through an in-situ formed isothiocyanate intermediate. beilstein-journals.org

The addition of carbon-based nucleophiles to the isothiocyanate group is a less common but synthetically valuable reaction for forming carbon-carbon bonds. While traditional carbanions like Grignard reagents might preferentially attack the harder carbonyl center, other carbon nucleophiles can add to the isothiocyanate carbon. A notable example involves the visible-light-mediated radical addition of α-aminoalkyl radicals, generated from N,N-dimethylaniline derivatives, to the electron-deficient carbon of aryl isothiocyanates to yield α-amino thioamides. organic-chemistry.org This highlights a pathway for C-C bond formation at the isothiocyanate center under photoredox catalysis conditions. organic-chemistry.org Additionally, enamines, such as ethyl β-dimethylaminocrotonate, have been shown to react with benzoyl isothiocyanate, demonstrating the viability of enamine-type carbon nucleophiles in attacking the isothiocyanate group. acs.org

Cycloaddition Reactions

Acyl isothiocyanates are versatile partners in cycloaddition and cyclocondensation reactions, leading to the formation of a wide array of heterocyclic structures. While the isothiocyanate group itself can act as a dipolarophile in [3+2] cycloadditions, a more common pathway involves the initial nucleophilic addition to the isothiocyanate, followed by an intramolecular cyclization of the resulting adduct. arkat-usa.orgmdpi.com

This strategy is particularly effective for synthesizing five- and six-membered heterocycles. For example, the reaction of benzoyl isothiocyanate with N-alkyl hydrazones of acetone yields 1,3,4,6-oxatriazepine-5(2H)-thiones, which are seven-membered heterocyclic rings. arkat-usa.org Similarly, reacting benzoyl isothiocyanates with β-amino alcohols can lead to the formation of thiazolidine (B150603) derivatives after condensation of the initial thiourea adduct. acs.org

The following table summarizes representative cyclization reactions starting from benzoyl isothiocyanates.

Reactant(s)IntermediateHeterocyclic ProductConditionsReference
Acetone N-alkyl hydrazonesThiosemicarbazone-type adduct1,3,4,6-Oxatriazepine-5(2H)-thioneNot specified arkat-usa.org
2-HydrazinylethanolThiosemicarbazide adduct1,2,4-Triazole-3-thioneNot specified arkat-usa.org
Phenylaminoethanolβ-Benzoyl-α-ethanol-α-phenylthiourea2-Benzoylimino-3-phenylthiazolidine80% H₂SO₄ or 48% HBr acs.org
Anthranilic acidThiourea adductBenzo[d] arkat-usa.orgacs.orgoxazin-4-one derivativeNot specified researchgate.net
2-AminothiophenolThiourea adductBenzothiazole derivativeNot specified researchgate.net

These reactions underscore the utility of this compound as a building block where the initial nucleophilic addition product undergoes a subsequent, often acid-catalyzed, cyclization to afford complex heterocyclic scaffolds.

Rearrangement Pathways Involving Isothiocyanate Functionality

A nih.govnih.gov-sigmatropic rearrangement is a pericyclic reaction where a sigma bond migrates across a two-atom and another two-atom π-system. This type of rearrangement is not a characteristic or documented pathway for isothiocyanates or related systems. The Woodward-Hoffmann rules for pericyclic reactions generally define sigmatropic shifts by an [i,j] notation where i and j are greater than 1, with common examples being masterorganicchemistry.comunimib.it, masterorganicchemistry.comkhanacademy.org, nih.govunimib.it, and unimib.itunimib.it shifts. researchgate.net

In the context of related organosulfur and nitrogen chemistry, the nih.govunimib.it-sigmatropic rearrangement is far more common. rcsi.comnih.gov For example, the Mislow-Evans rearrangement involves the nih.govunimib.it-rearrangement of an allylic sulfoxide (B87167) to an allylic alcohol, and the Sommelet-Hauser rearrangement involves an analogous shift in an ammonium (B1175870) ylide. rcsi.com These reactions proceed through a concerted, five-membered cyclic transition state. nih.gov

Similarly, unimib.itunimib.it-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are fundamental transformations in organic chemistry involving six-membered transition states. khanacademy.orgresearchgate.net Computational studies on related isothiocyanate systems have explored unimib.itunimib.it-sigmatropic shifts, for instance, in the context of allylic thiocyanates rearranging to allylic isothiocyanates. nih.govyoutube.com However, a nih.govnih.gov-sigmatropic pathway for this compound is not mechanistically feasible or observed.

Beyond sigmatropic shifts, acyl isothiocyanates can undergo other significant intramolecular rearrangements. The most notable is the thermal equilibrium between an acyl isothiocyanate and its corresponding thioacyl isocyanate, which occurs via a 1,3-shift of the acyl group. mdpi.com

R-CO-NCS ⇌ R-CS-NCO

This rearrangement involves a four-membered cyclic, zwitterionic transition state. Computational studies on benzoyl isothiocyanate have explored this pathway. The transformation from benzoyl isothiocyanate to thiobenzoyl isocyanate involves the migration of the phenyl group. The stability of the acyl isothiocyanate relative to the thioacyl isocyanate and the activation energy for the rearrangement depend on the nature of the migrating group (R). For aroyl isothiocyanates, the isothiocyanate form is generally more stable. mdpi.com The electron-donating 3-dimethylamino group on the phenyl ring would be expected to influence the stability of the transition state and the relative energies of the two isomers.

Another potential rearrangement pathway for aryl isothiocyanates bearing ortho-substituents with lone pairs, such as a dimethylamino group, is the "tert-amino effect". This involves an intramolecular nucleophilic attack of the ortho-amino group onto the isothiocyanate carbon, leading to cyclization and subsequent ring expansion or rearrangement to form novel heterocyclic systems. masterorganicchemistry.com While the substituent in this compound is in the meta position, which geometrically disfavors such a direct intramolecular cyclization, this reactivity pattern highlights the potential for intramolecular transformations in appropriately substituted aryl isothiocyanates.

Applications of 3 Dimethylamino Benzoyl Isothiocyanate in Advanced Organic Synthesis

Construction of Heterocyclic Systems

3-(Dimethylamino)benzoyl isothiocyanate serves as a key building block for the synthesis of various nitrogen and sulfur-containing heterocycles. Its ability to react with a range of nucleophiles facilitates the formation of complex molecular architectures.

The synthesis of five-membered heterocyclic rings is a cornerstone of medicinal and materials chemistry. The reactivity of the isothiocyanate moiety is particularly well-suited for constructing these ring systems.

While the Hantzsch thiazole (B1198619) synthesis and its variations are common methods for preparing thiazole derivatives from isothiocyanates, specific literature detailing the use of this compound in these reactions is not extensively documented. Generally, the synthesis of 2-aminothiazole (B372263) derivatives can be achieved through the reaction of α-haloketones with thiourea (B124793) or substituted thioureas. In a related approach, isothiocyanates can react with active methylene (B1212753) compounds in the presence of a base to yield thiazole derivatives.

The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. These precursors can be formed by the reaction of an acyl hydrazine (B178648) with an isothiocyanate. Subsequent acid-catalyzed dehydration and cyclization of the resulting acylthiosemicarbazide yields the 1,3,4-thiadiazole (B1197879) ring. Although this is a general and widely used method, specific examples employing this compound are not readily found in the surveyed literature.

The construction of 1,2,4-triazole (B32235) rings can be achieved through the reaction of acid hydrazides with isothiocyanates. This reaction initially forms a 1,4-disubstituted thiosemicarbazide, which can then undergo cyclization under alkaline conditions to yield the corresponding 1,2,4-triazole-3-thiol. While this synthetic strategy is well-established for a variety of aromatic isothiocyanates, specific studies focusing on this compound are limited.

The synthesis of imidazole (B134444) and benzimidazole (B57391) derivatives can proceed through various pathways. One common method for 2-mercaptoimidazoles involves the reaction of α-aminoketones with isothiocyanates. For benzimidazoles, the reaction of o-phenylenediamines with isothiocyanates can lead to the formation of a thiourea derivative, which can then be cyclized. While these are established routes, the application of this compound in these specific syntheses is not widely reported.

A notable application of substituted benzoyl isothiocyanates is in the synthesis of 2-imino-1,3,4-oxadiazolines. An efficient method involves the reaction of acylhydrazides with isothiocyanates in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen. nih.gov This process proceeds via an aerobic oxidation of the acylhydrazide to an acyldiazene, followed by a DMAP-mediated annulation with the isothiocyanate. nih.govacs.org

Research has shown that phenyl isothiocyanates bearing either electron-donating or electron-withdrawing groups are effective in this transformation, leading to good to high yields of the corresponding 2-imino-1,3,4-oxadiazolines. nih.govacs.org Given that the 3-(dimethylamino) group is electron-donating, it is expected that this compound would be a suitable substrate for this reaction. The general applicability is demonstrated by the successful synthesis of various substituted oxadiazolines, as detailed in the table below, which is based on reactions with other substituted benzoyl isothiocyanates.

Isothiocyanate ReactantAcylhydrazide ReactantProductYield (%)
4-Methoxybenzoyl isothiocyanateBenzohydrazide5-Phenyl-3-(4-methoxybenzoyl)-1,3,4-oxadiazol-2(3H)-imine85
4-Chlorobenzoyl isothiocyanateBenzohydrazide5-Phenyl-3-(4-chlorobenzoyl)-1,3,4-oxadiazol-2(3H)-imine82
3-Chlorobenzoyl isothiocyanateBenzohydrazide5-Phenyl-3-(3-chlorobenzoyl)-1,3,4-oxadiazol-2(3H)-imine78
4-Bromobenzoyl isothiocyanateBenzohydrazide5-Phenyl-3-(4-bromobenzoyl)-1,3,4-oxadiazol-2(3H)-imine80
Benzoyl isothiocyanate4-Methylbenzohydrazide5-(p-Tolyl)-3-benzoyl-1,3,4-oxadiazol-2(3H)-imine88

Synthesis of Six-Membered Heterocycles

The inherent reactivity of the aroyl isothiocyanate moiety makes this compound an excellent starting material for constructing various six-membered heterocyclic systems. The presence of both a carbonyl and an isothiocyanate group allows for reactions with a range of dinucleophiles, leading to the formation of diverse ring structures.

Triazines, six-membered rings containing three nitrogen atoms, can be synthesized using this compound as a key building block. The general strategy involves the reaction of the isothiocyanate with nitrogen-rich nucleophiles, such as amidines or guanidines, which can provide the necessary atoms to complete the triazine ring.

For example, the reaction with a substituted aminoguanidine (B1677879) proceeds via the initial formation of an N-benzoylthiourea derivative. This intermediate, upon treatment with a base, can undergo cyclization. The specific reaction pathway and the resulting triazine isomer (e.g., 1,2,4-triazine) depend on the nature of the nucleophile and the reaction conditions employed. researchgate.net Another pathway involves the reaction with compounds containing an active methylene group and a nitrile, which can lead to fused triazine systems like pyrazolotriazines. researchgate.net

ReactantReagentConditionsProductRef
AminoguanidineThis compound1. Dioxane, rt2. NaOH, Reflux3-Amino-5-thioxo-6-(3-(dimethylamino)phenyl)-4,5-dihydro-1,2,4-triazine researchgate.net
CyanoacetamideThis compound1. Acetone (B3395972), rt2. DiazotizationPyrazolo[3,4-d]1,2,3-triazine derivative researchgate.net

The synthesis of oxazine (B8389632) derivatives can also be achieved using this compound. tsijournals.com These six-membered heterocycles containing one oxygen and one nitrogen atom are typically formed through the reaction of the aroyl isothiocyanate with bifunctional compounds that contain both a hydroxyl and an amino group, such as 2-aminophenols.

The reaction sequence generally begins with the nucleophilic attack of the amino group on the isothiocyanate carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group on the carbonyl carbon, leading to the formation of the oxazine ring after dehydration. This method provides a direct route to substituted benzoxazine (B1645224) derivatives. arkat-usa.org

ReactantReagentConditionsProductRef
2-AminophenolThis compoundPyridine (B92270), Reflux2-(3-(Dimethylamino)benzamido)benzo[d]oxazole (via rearrangement) or Benzoxazine derivative researchgate.net
3-Aminoprop-1-en-1-olThis compoundAcetonitrile, Reflux4-(3-(Dimethylamino)phenyl)-6-methyl-1,3-oxazinane-2-thione tsijournals.com

The synthesis of seven-membered rings like benzodiazepinones and six-membered benzothiazines can be accomplished using this compound. The synthesis of benzothiazines involves its reaction with 2-aminothiophenol. tsijournals.com The primary amino group attacks the isothiocyanate, and the thiol group subsequently reacts with the benzoyl portion to form the heterocyclic ring. cbijournal.com

For the synthesis of benzodiazepinones, a multi-step approach is typically required. A potential pathway involves the reaction of this compound with an ortho-phenylenediamine derivative to form a thiourea, which can then be elaborated and cyclized to form the seven-membered diazepine (B8756704) ring system. mdpi.com

ReactantReagentConditionsProduct ClassRef
2-AminothiophenolThis compoundEthanol, Reflux1,4-Benzothiazine derivative tsijournals.comcbijournal.com
o-PhenylenediamineThis compound1. THF, rt2. Further cyclization steps1,5-Benzodiazepine derivative precursor mdpi.com

Role as an Acylating Agent

Beyond its use in heterocycle synthesis, this compound serves as an effective acylating agent, specifically for N-acylation. researchgate.net In this role, the 3-(dimethylamino)benzoyl group is transferred to a nucleophile, typically an amine. This process is often chemoselective, allowing for the acylation of an amino group in the presence of other nucleophilic groups like hydroxyls. researchgate.net

The reaction proceeds via the formation of a thiourea intermediate, which can then cleave to release the acylated amine and a thiocyanate (B1210189) byproduct. This method provides an alternative to using more conventional acylating agents like acyl chlorides or anhydrides.

SubstrateReagentConditionsProductRef
4-AminophenolThis compoundPyridine, RefluxN-(4-hydroxyphenyl)-3-(dimethylamino)benzamide researchgate.net
n-ButylamineThis compoundEther, 25°CN-butyl-3-(dimethylamino)benzamide rsc.org

Function as a Thiocyanate Transfer Reagent

Aroyl isothiocyanates, including the 3-(dimethylamino)benzoyl derivative, can function as thiocyanate transfer reagents. In these reactions, the -NCS group is the source of a thiocyanate ion (-SCN) that can be transferred to an electrophilic substrate. researchgate.net This transformation is particularly useful for converting alkyl or benzylic halides into the corresponding organic thiocyanates. The reaction is typically mediated by a base, which facilitates the process. This application highlights the versatility of the isothiocyanate functional group beyond its role as an electrophile for amine addition.

Generation of Complex Molecular Architectures (e.g., Spiro Compounds)

The reactivity of this compound can be harnessed to generate complex molecular scaffolds, including spirocyclic compounds. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry.

One potential route to spiro heterocycles involves a [3+2] cycloaddition reaction. For instance, the reaction of this compound with an azomethine ylide (generated in situ from an aziridine) could lead to the formation of a spiro-thiazolidine ring system. cdnsciencepub.com The C=S bond of the isothiocyanate acts as the dipolarophile in this cycloaddition. The specific structure of the resulting spiro compound would depend on the substituents of the azomethine ylide. While direct synthesis of spiro compounds from this specific isothiocyanate is not widely documented, the synthesis of spiro[imidazole-4,3'-quinolin]ones from a related dimethylamino-substituted precursor demonstrates the utility of this moiety in constructing such complex architectures. researchgate.net

Utilization of this compound in Macromolecular Chemistry as a Building Block

A thorough review of scientific literature and chemical databases reveals no specific documented applications of this compound as a building block in macromolecular chemistry. Research articles detailing the incorporation of this specific compound into polymeric structures, either as a monomer for polymerization or as a modification agent for existing polymers, are not present in the available scientific literature.

While the isothiocyanate functional group is known for its reactivity and has been utilized in the synthesis of various small molecules and some specialized polymers, the specific use of the this compound structure in the context of creating macromolecules (excluding polymer material properties) is not reported. Similarly, detailed research findings, reaction schemes, or data tables pertaining to its role in polymer synthesis are absent from the current body of scientific research.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to a lack of available information on the subject.

Computational and Theoretical Chemistry Studies of 3 Dimethylamino Benzoyl Isothiocyanate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the elucidation of complex reaction pathways. For acyl isothiocyanates, including the 3-(dimethylamino)benzoyl derivative, DFT calculations are employed to map out the potential energy surfaces of various transformations.

One key area of investigation is the reaction between substituted benzoyl chlorides and ammonium (B1175870) thiocyanate (B1210189) to form benzoyl isothiocyanates. ikprress.org DFT studies on this reaction mechanism help to determine activation parameters and the structure of the transition state. Such calculations have shown that the reaction rate is significantly influenced by para-substituents on the benzoyl chloride, with strong electron-withdrawing groups accelerating the reaction by stabilizing a negatively charged transition state. ikprress.org

Furthermore, acyl isothiocyanates are versatile reagents in cycloaddition reactions. DFT calculations can model the formal [3+2]-cycloaddition pathways with various substrates. researchgate.net These studies help predict whether reactions will proceed and explain the formation of specific heterocyclic products by comparing the activation energies of competing pathways. For instance, the reaction of benzoyl isothiocyanate with β-(2-aminophenyl)-α,β-ynones has been computationally studied to rationalize the selective formation of quinazoline, benzoxazine (B1645224), or benzothiazine derivatives through different annulation pathways (6-exo-dig N-, O-, or S-annulation). rsc.org

DFT is also used to study thermal rearrangements, such as the 1,3-shift of a substituent from the carbonyl carbon to the nitrogen of the isothiocyanate group, which would convert an acyl isothiocyanate into a thioacyl isocyanate. researchgate.net These calculations provide insight into the thermal stability of the molecule and the feasibility of such isomerizations.

Investigation of Transition States and Intermediate Structures

The characterization of transition states (TS) and intermediates is crucial for a complete understanding of a reaction mechanism. DFT calculations allow for the geometric and energetic characterization of these transient species, which are often impossible to observe experimentally.

In the formation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, DFT has been used to model the transition state structure. A Hammett study combined with computational analysis revealed a large positive ρ value (1.94), indicating the development of significant negative charge in the transition state, which is consequently stabilized by electron-withdrawing groups. ikprress.org

For rearrangement reactions common to related isothiocyanate systems, computational studies have shown that 1,3-shifts involving migrating amino groups often proceed in a non-concerted manner. Instead of a single transition state, the mechanism can involve a high-lying, unstable intermediate positioned between two distinct transition states. This step-wise process involves the initial formation of a new bond between the migrating group and the central isocyanate carbon, followed by the cleavage of the original bond.

The stability of intermediates in multi-step reactions, such as the tandem addition/cyclization of benzoyl isothiocyanate, can also be assessed. rsc.org By calculating the relative energies of potential intermediates, DFT can explain why a particular reaction pathway is favored, leading to the observed product selectivity. rsc.org

Regioselectivity and Stereoselectivity Predictions

Acyl isothiocyanates are bifunctional compounds with two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This creates the potential for regioselectivity in reactions with nucleophiles. DFT calculations are a powerful tool for predicting the outcome of such reactions. By modeling the attack of a nucleophile at each electrophilic site, the respective transition states can be located and their activation energies (ΔG‡) calculated. The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the regioselectivity. arkat-usa.org The reaction outcome is highly dependent on the nature of the nucleophile and the specific reaction conditions. arkat-usa.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of chemical reactions that can be predicted computationally. For reactions involving chiral catalysts or substrates, DFT is used to model the diastereomeric transition states leading to different stereoisomers. The energy difference between these transition states can be used to predict the enantiomeric or diastereomeric excess. For complex systems, modern approaches combine DFT-derived molecular features with machine learning algorithms to build predictive models for stereoselectivity. nih.gov These models can use calculated parameters like bond lengths, angles, and orbital energies from the transition state geometries to forecast the stereochemical outcome of a reaction with high accuracy. nih.gov

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. DFT calculations provide a wealth of information about the distribution of electrons and are used to compute various reactivity descriptors that help in understanding and predicting chemical behavior. researchgate.netsemanticscholar.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net For 3-(Dimethylamino)benzoyl isothiocyanate, the electron-donating dimethylamino group is expected to raise the HOMO energy, influencing its nucleophilic character.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions of a molecule. nih.gov For this compound, MEP analysis would highlight the negative potential around the oxygen and sulfur atoms, indicating sites for electrophilic attack, and positive potential around the carbonyl and isothiocyanate carbons, indicating sites for nucleophilic attack.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global descriptors can be calculated to quantify reactivity. nih.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

DescriptorFormulaPredicted Property
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical Softness (S)1 / ηReciprocal of hardness, indicates high reactivity
Electrophilicity Index (ω)μ2 / 2ηGlobal electrophilic nature of the molecule

These descriptors, calculated using DFT, provide a comprehensive picture of the molecule's stability and propensity to engage in various chemical reactions. researchgate.net

Spectroscopic Property Prediction and Structural Elucidation

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful complement to experimental characterization for structural elucidation. rsc.org DFT calculations can accurately predict vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies and intensities of vibrational modes. Comparing the calculated IR and Raman spectra with experimental data helps in assigning specific peaks to the corresponding molecular vibrations, such as the characteristic C=O and N=C=S stretches in this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). rsc.org These calculations can help assign complex spectra and confirm molecular structures by correlating the computed shielding tensors with observed chemical shifts.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to study electronic excitations. rsc.org It can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum by calculating the transition energies between the ground state and various excited states. This is useful for interpreting the electronic structure and understanding the influence of substituents, like the dimethylamino group, on the electronic transitions. nih.gov

Spectroscopic TechniqueComputational MethodPredicted DataApplication
Infrared (IR) & RamanDFT Frequency CalculationVibrational frequencies and intensitiesAssignment of functional group vibrations
Nuclear Magnetic Resonance (NMR)DFT with GIAO method¹H and ¹³C chemical shiftsStructural confirmation and signal assignment
Ultraviolet-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Absorption wavelengths (λmax), oscillator strengthsInterpretation of electronic transitions

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of a molecule are fundamental to its physical and biological properties. Computational chemistry offers powerful tools to explore these aspects. researchgate.net

Conformational Analysis: this compound has several rotatable single bonds, leading to multiple possible conformations (conformers). The key rotations would be around the phenyl-carbonyl bond and the carbonyl-NCS bond. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds to identify stable conformers (energy minima) and the rotational energy barriers (transition states) between them. For similar benzoyl derivatives, computational studies have shown that the orientation of the benzoyl group can significantly influence the electronic properties and excited states of the molecule. nih.govresearchgate.net

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement dictated by intermolecular forces. DFT calculations can be used to analyze these interactions. Hirshfeld surface analysis is a common technique that graphically displays intermolecular contacts and quantifies their relative contributions to the crystal packing. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to visualize and analyze hydrogen bonds, π-π stacking, and other van der Waals forces. For related thiourea (B124793) derivatives, computational studies have successfully analyzed crystal packing and the energies of interactions, revealing how different packing motifs can lead to polymorphism and affect properties like stability. researchgate.net These analyses are crucial for understanding the solid-state behavior of this compound.

Analytical and Derivatization Applications Excluding Biological Assays

Use as a Derivatization Reagent in Chromatographic Analysis

No studies were found that describe the use of 3-(Dimethylamino)benzoyl isothiocyanate as a derivatization reagent for the chromatographic analysis of any class of compounds.

There is no available research demonstrating the application of this compound for the labeling of amines or amino acids to facilitate their detection in chromatographic methods such as HPLC or GC.

No literature was found on the synthesis or application of isotopically labeled versions of this compound for use in quantitative analysis by mass spectrometry or other methods.

Applications in Chemical Tagging and Probing (non-biological context)

No information is available regarding the use of this compound for chemical tagging or as a chemical probe in any non-biological applications.

While the structural features of this compound suggest potential reactivity towards amines, there is no documented evidence in scientific literature to support its use in the specific analytical and derivatization contexts requested. Researchers seeking derivatization reagents for similar purposes have historically utilized other, well-documented compounds. Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth article on this subject as requested.

Conclusion and Future Research Perspectives

Summary of Synthetic Utility and Reactivity

The synthetic utility of acyl isothiocyanates, and by extension 3-(Dimethylamino)benzoyl isothiocyanate, is primarily centered on their role as building blocks for heterocyclic compounds. researchgate.net The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the reactivity of the isothiocyanate moiety toward nucleophiles. arkat-usa.org Reactions typically involve the initial nucleophilic addition to the isothiocyanate carbon, followed by cyclization.

Key reaction types include:

Reactions with Nitrogen Nucleophiles: Amines, hydrazines, and hydrazides react readily with benzoyl isothiocyanates to form thiourea (B124793) or thiosemicarbazide (B42300) intermediates, which can then cyclize to yield a variety of five- and six-membered heterocycles such as triazoles, thiazoles, and pyrimidines. arkat-usa.orgtsijournals.com

Cycloaddition Reactions: These compounds can participate in cycloaddition reactions, leading to the formation of diverse heterocyclic systems. The specific products depend on the nature of the reacting partner and the reaction conditions. researchgate.net

Acylating Agent: Benzoyl isothiocyanates can also function as chemoselective N-benzoylating agents for compounds containing multiple functional groups, such as aminophenols. arkat-usa.org

The dimethylamino substituent on the benzoyl ring, being an electron-donating group, would likely decrease the electrophilicity of the carbonyl carbon and, to a lesser extent, the isothiocyanate carbon through resonance and inductive effects. This modulation could influence reaction rates and selectivity, providing a handle for fine-tuning synthetic outcomes.

Interactive Table: Known Reaction Types of Benzoyl Isothiocyanates
Reactant TypeIntermediateFinal Product (Heterocycle)Reference
HydrazinesThiosemicarbazide1,2,4-Triazoline-5-thiones arkat-usa.org
2-HydrazinylethanolThiosemicarbazide1,2,4-Triazole-3-thiones arkat-usa.org
β-CyanoethylhydrazineThiosemicarbazide5-Thioxo-1,2,4-triazole derivatives arkat-usa.org
Amines (general)ThioureaVarious (e.g., Pyrimidines, Thiazoles) tsijournals.com
β-(2-aminophenyl)-α,β-ynonesAlkynyl thioureaBenzothiazine derivatives rsc.org
AminophenolsN-(hydroxyphenyl) benzamide(Acylation product, no heterocycle) arkat-usa.org

Unexplored Reaction Pathways and Synthetic Transformations

While the general reactivity of benzoyl isothiocyanates is well-documented, many specific pathways for the 3-dimethylamino derivative remain unexplored. Future research could focus on several promising areas:

Multicomponent Reactions (MCRs): The diverse reactivity of the isothiocyanate functionality is well-suited for MCRs. Designing one-pot syntheses involving this compound, a nucleophile, and a third component could provide rapid access to complex and highly functionalized molecular scaffolds.

Reactions with Novel Nucleophiles: Exploring reactions with a broader range of carbon, oxygen, and sulfur nucleophiles could lead to novel heterocyclic systems that are not accessible through traditional routes. For instance, reactions with active methylene (B1212753) compounds or enolates could be investigated.

Intramolecular Cyclizations: Designing precursors where a nucleophilic moiety is tethered to the this compound core could enable novel intramolecular cyclization strategies, leading to unique fused-ring systems.

Transition-Metal-Catalyzed Reactions: The application of transition metal catalysis to reactions involving this substrate is largely unexplored. Such approaches could unlock new reaction pathways, such as novel cycloadditions or cross-coupling reactions involving the C–N or C=S bonds.

Potential for Development of Novel Reagents and Catalytic Systems

The unique structure of this compound offers potential for its development into specialized reagents and for its derivatives to be incorporated into catalytic systems.

Novel Reagents: The dimethylamino group can be further functionalized, for example, through quaternization, to create tagged reagents for solid-phase synthesis or for labeling applications in chemical biology.

Ligand Development: The nitrogen atom of the dimethylamino group and the sulfur atom of the isothiocyanate group (or its derivatives like thioureas) could act as bidentate or monodentate ligands for transition metals. Synthesizing complexes from this scaffold could lead to new catalysts for various organic transformations.

Organocatalysis: The basic dimethylamino group could itself function as an internal organocatalyst, promoting or directing subsequent reactions after an initial transformation at the isothiocyanate moiety. Furthermore, isothiocyanates are known to react in the presence of organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), suggesting that systems incorporating the 3-(dimethylamino)benzoyl scaffold could be developed for specific catalytic applications. nih.govresearchgate.net

Advancements in Computational Approaches to Predict Reactivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity of complex molecules like this compound.

Density Functional Theory (DFT): DFT calculations can be employed to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of nucleophilic attacks. rsc.org Such studies have been used to investigate the kinetics of benzoyl isothiocyanate formation and its reactions, providing insights that can guide experimental design. ikprress.org Applying these methods to the 3-dimethylamino derivative would clarify the electronic influence of the substituent on reaction barriers and product distributions.

Machine Learning and AI: Emerging machine learning and artificial intelligence models are being developed to predict chemical reactivity on a large scale. nih.gov By training these models on datasets of known isothiocyanate reactions, it may become possible to rapidly screen for unexplored, high-potential reactions of this compound with a wide range of reactants, accelerating the discovery of new synthetic pathways. nih.gov These computational tools can significantly reduce the experimental effort required to explore the vast chemical space accessible from this versatile building block.

Outlook for Broader Impact in Chemical Sciences (excluding prohibited areas)

This compound stands as a promising, yet underutilized, reagent in the broader chemical sciences. Its true potential lies in its capacity to serve as a versatile synthon for the creation of complex and diverse molecular architectures.

The future impact of this compound will likely be driven by its application in:

Heterocyclic Synthesis: As a cornerstone of its utility, the compound will continue to be a valuable precursor for novel heterocyclic frameworks. The ability to generate molecular diversity from a single, accessible starting material is crucial for the exploration of new chemical space. researchgate.net

Materials Science: The aromatic and heteroatom-rich structures derived from this isothiocyanate could be investigated as building blocks for organic materials, such as dyes, molecular sensors, or components of organic electronic devices. The dimethylamino group, in particular, can influence photophysical properties.

Development of Synthetic Methodology: Further investigation into the reactivity of this compound will likely contribute to the broader field of synthetic organic chemistry by uncovering new reaction pathways and expanding the synthetic toolkit available to chemists. chemrxiv.org

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Dimethylamino)benzoyl isothiocyanate, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is typically synthesized via a two-step process:

Acyl chloride preparation : React 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-(dimethylamino)benzoyl chloride.

Isothiocyanate formation : Treat the acyl chloride with ammonium thiocyanate (NH₄SCN) in anhydrous acetone or 1,4-dioxane under reflux (60–80°C for 1–2 hours). The reaction generates HCl gas, which must be vented.
Optimization strategies :

  • Use excess NH₄SCN (1.2–1.5 molar equivalents) to drive the reaction to completion.
  • Employ moisture-free solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1, Rf ~0.7) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

  • IR Spectroscopy : The isothiocyanate (-NCS) group shows a strong absorption band at ~2100–2150 cm⁻¹. The carbonyl (C=O) stretch appears at ~1680 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) :
    • Aromatic protons: δ 7.3–8.1 ppm (multiplet, integration depends on substitution pattern).
    • Dimethylamino group: δ 2.9–3.1 ppm (singlet, 6H).
  • ¹³C NMR :
    • Carbonyl carbon: δ ~165 ppm.
    • Isothiocyanate carbon: δ ~130 ppm.
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak [M]⁺ at m/z 206 (calculated for C₁₀H₁₀N₂OS) .

Advanced: How can researchers resolve contradictions in NMR data when analyzing thiourea derivatives synthesized from this compound?

Answer:
Contradictions in NMR data (e.g., unexpected splitting or missing peaks) often arise from:

Dynamic exchange processes : Use variable-temperature NMR to identify tautomerism or rotational barriers.

Overlapping signals : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve complex coupling.

Solvent effects : Compare spectra in DMSO-d₆ (polar, hydrogen-bonding) vs. CDCl₃ (nonpolar). For example, DMSO-d₆ may enhance splitting due to hydrogen bonding with thiourea NH groups.
Case study : In thiourea derivatives, NH protons may appear broad or absent in CDCl₃ due to exchange broadening but resolve in DMSO-d₆ .

Advanced: What strategies are recommended for optimizing the cyclization of thiourea intermediates derived from this compound to form heterocyclic compounds?

Answer:
Cyclization efficiency depends on:

Acid catalysis : Use concentrated HCl (2–3 drops) to protonate the thiourea nitrogen, facilitating nucleophilic attack.

Temperature : Heating to 90–95°C for 4–6 hours in DMF or ethanol promotes ring closure.

Substituent effects : Electron-withdrawing groups on the aryl ring accelerate cyclization by increasing electrophilicity at the reaction center.
Example : In analogous systems, para-substituted aryl groups (e.g., -NO₂) achieve >80% yield, while electron-donating groups (e.g., -OCH₃) require longer reaction times (Table 1, ).

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Use a fume hood to minimize inhalation of volatile isothiocyanate vapors.
  • Waste disposal : Quench residual isothiocyanate with 10% aqueous sodium bicarbonate before disposal.
  • Emergency measures : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes .

Advanced: How does the electronic nature of the dimethylamino group influence the reactivity of this compound in nucleophilic addition reactions compared to other substituents?

Answer:
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group via resonance and inductive effects:

  • Enhanced reactivity : Activates the isothiocyanate group toward nucleophilic attack by amines or alcohols.
  • Comparative studies :
    • Methoxy (-OCH₃) : Less activating than -N(CH₃)₂ due to weaker resonance donation.
    • Nitro (-NO₂) : Deactivates the isothiocyanate, reducing reaction rates.
      Data : In thiourea synthesis, -N(CH₃)₂ derivatives react 2–3× faster with anilines than -OCH₃ analogs (see kinetic data in ).

Basic: What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?

Answer:

  • Hydrolysis : Isothiocyanate (-NCS) converts to urea (-NHCONH₂) in the presence of moisture.
    • Mitigation : Use anhydrous solvents and molecular sieves.
  • Dimerization : At high temperatures (>100°C), isothiocyanates may form dimers via [2+2] cycloaddition.
    • Mitigation : Maintain reaction temperatures below 80°C during synthesis .

Advanced: What computational methods can predict the binding affinity of this compound derivatives with biological targets, and how do these compare with experimental results?

Answer:

  • Molecular docking (AutoDock/Vina) : Predicts binding modes and affinity scores (e.g., ΔG values) by simulating ligand-protein interactions.
  • Molecular dynamics (MD) simulations : Assesses binding stability over time (e.g., RMSD and RMSF analyses).
  • Validation : Compare computational results with experimental data from fluorescence quenching or surface plasmon resonance (SPR). For example, a 2024 study on benzoyl isothiocyanate derivatives showed a correlation coefficient (R²) of 0.89 between predicted and observed binding constants .

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